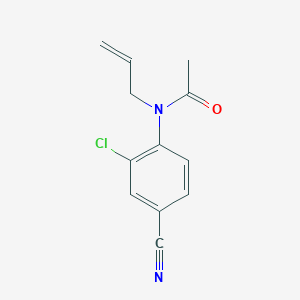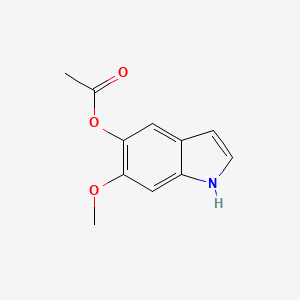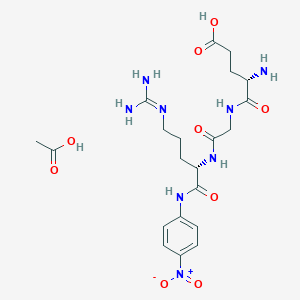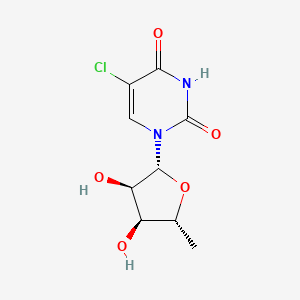
5-Chloro-5'-deoxyuridine
描述
5-Chloro-5’-deoxyuridine: is a halogenated nucleoside analog of thymidine. It is a synthetic compound that incorporates a chlorine atom at the 5-position of the uridine molecule. This modification allows it to be used as a thymidine analog in various biochemical and molecular biology applications. The compound is known for its ability to be incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis, repair, and cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5’-deoxyuridine typically involves the halogenation of 5’-deoxyuridine. One common method includes the reaction of 5’-deoxyuridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-5’-deoxyuridine may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 5-Chloro-5’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atom.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions
Major Products:
科学研究应用
Chemistry: 5-Chloro-5’-deoxyuridine is used as a chemical probe to study DNA synthesis and repair mechanisms. It is incorporated into DNA in place of thymidine, allowing researchers to track and analyze DNA replication and repair processes .
Biology: In cell biology, the compound is used to label proliferating cells. By incorporating into newly synthesized DNA, it helps in identifying and quantifying cell proliferation in various biological systems .
Medicine: It can be used to study the effects of DNA damage and repair in cancer cells, providing insights into the mechanisms of carcinogenesis and the development of new therapeutic strategies .
Industry: In the pharmaceutical industry, 5-Chloro-5’-deoxyuridine is used in the development of diagnostic assays and as a reference standard in quality control processes .
作用机制
5-Chloro-5’-deoxyuridine exerts its effects by being incorporated into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes. The presence of the chlorine atom can lead to mispairing during DNA replication, resulting in mutations and DNA damage. This property makes it a useful tool for studying the mechanisms of DNA damage and repair .
Molecular Targets and Pathways:
DNA Polymerases: The compound is recognized by DNA polymerases and incorporated into DNA.
DNA Repair Enzymes: It can be a substrate for various DNA repair enzymes, allowing the study of repair pathways.
相似化合物的比较
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used for similar applications in DNA labeling and cell proliferation studies.
5-Iodo-2’-deoxyuridine (IdU): Similar to 5-Chloro-5’-deoxyuridine, but with an iodine atom instead of chlorine.
5-Fluoro-2’-deoxyuridine (FdU): A fluorinated analog used in cancer research and chemotherapy .
Uniqueness: 5-Chloro-5’-deoxyuridine is unique due to its specific halogenation with chlorine, which provides distinct chemical properties and reactivity compared to its brominated, iodinated, and fluorinated counterparts. Its incorporation into DNA and subsequent effects on DNA synthesis and repair make it a valuable tool in various research applications .
属性
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDKOLSWBGKSZ-ZIYNGMLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azanium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B8120552.png)
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8120565.png)
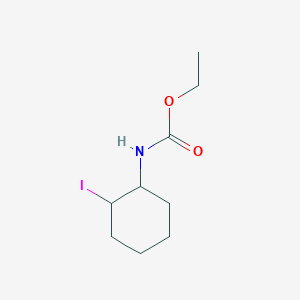
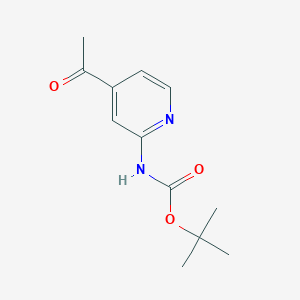
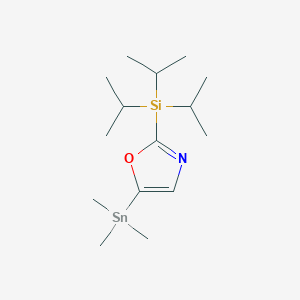
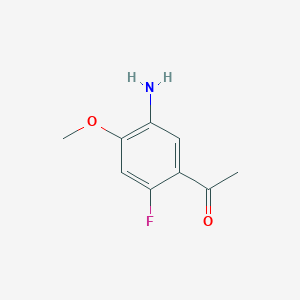
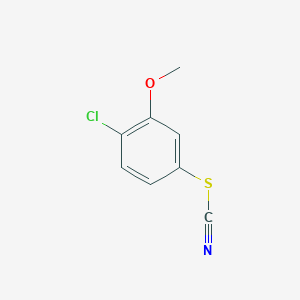
![2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione](/img/structure/B8120603.png)

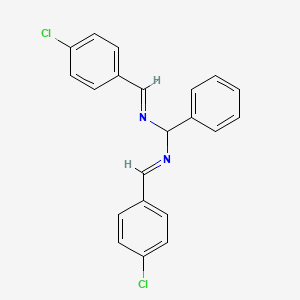
![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate](/img/structure/B8120628.png)
